3-(methoxymethoxy)azetidine
Description
Properties
CAS No. |
1697121-19-9 |
|---|---|
Molecular Formula |
C5H11NO2 |
Molecular Weight |
117.1 |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Methoxymethoxy Azetidine and Analogous Azetidine Structures
Retrosynthetic Analysis of the 3-(Methoxymethoxy)azetidine Scaffold
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. numberanalytics.comslideshare.nethilarispublisher.com For this compound, the primary disconnection involves the methoxymethyl (MOM) ether linkage, leading back to 3-hydroxyazetidine. This precursor is a key intermediate, and its synthesis is a critical step.
A common retrosynthetic approach for the azetidine (B1206935) ring itself involves disconnecting a carbon-nitrogen bond, suggesting an intramolecular cyclization of a suitable acyclic precursor. This precursor would typically be a 1,3-difunctionalized propane (B168953) derivative, such as a 3-amino-1-halopropane or a similar species with a leaving group at the 3-position and a protected amino group at the 1-position.
Strategic Approaches to Azetidine Ring Construction
The construction of the azetidine ring is a pivotal step in the synthesis of this compound and its analogs. Various strategic approaches have been developed to overcome the challenges associated with forming this strained heterocyclic system.
Intramolecular Cyclization Pathways for C-N Bond Formation
Intramolecular SN2 reactions are a frequently employed method for forming the azetidine ring. nih.govfrontiersin.org This strategy involves the cyclization of a γ-amino halide or a related substrate where a nitrogen atom displaces a leaving group on the γ-carbon. For instance, the cyclization of 3-bromopropylamine (B98683) derivatives can yield the azetidine ring. orgsyn.org Another effective method involves the intramolecular aminolysis of epoxides. Lanthanide triflates, such as La(OTf)₃, have been shown to catalyze the regioselective intramolecular aminolysis of cis-3,4-epoxy amines to produce azetidines in high yields. nih.govfrontiersin.org This method is advantageous as it can tolerate various functional groups. nih.govfrontiersin.org
| Precursor Type | Reagents/Conditions | Product | Reference |
| 3-Bromopropylamine derivatives | Base | Azetidine | orgsyn.org |
| cis-3,4-Epoxy amines | La(OTf)₃ | 3-Hydroxyazetidine | nih.govfrontiersin.org |
| 2-substituted-1,3-propanediols | Triflic anhydride, then amine | 1,3-substituted azetidines | acs.org |
Intermolecular Cycloaddition Reactions (e.g., [2+2], [3+1] Annulations)
Intermolecular cycloaddition reactions offer a powerful and direct route to functionalized azetidines. The [2+2] cycloaddition, particularly the aza Paternò-Büchi reaction, involves the reaction of an imine with an alkene to form an azetidine. researchgate.netresearchgate.net Visible-light-mediated [2+2] photocycloadditions have emerged as a mild and efficient method for azetidine synthesis. researchgate.netspringernature.comrsc.org For example, the Schindler group has reported the use of visible light triplet energy transfer to facilitate the intermolecular [2+2] cycloaddition of oximes and alkenes. springernature.comrsc.org The Staudinger synthesis, a [2+2] cycloaddition of a ketene (B1206846) with an imine, is a classic and versatile method for preparing β-lactams (azetidin-2-ones), which can then be reduced to azetidines. acs.orgmdpi.com
[3+1] Annulation reactions provide another avenue to azetidine rings. For instance, the reaction of rhodium-bound carbenes with strained bicyclic methylene (B1212753) aziridines can lead to a formal [3+1] ring expansion, yielding highly substituted methylene azetidines. nih.gov
| Cycloaddition Type | Reactants | Catalyst/Conditions | Product | Reference |
| [2+2] Photocycloaddition | Oximes and Alkenes | Visible light, Iridium photocatalyst | Azetidines | researchgate.netspringernature.comrsc.org |
| [2+2] Staudinger Synthesis | Ketenes and Imines | - | β-Lactams | mdpi.com |
| [3+1] Annulation | Methylene aziridines and Rhodium carbenes | Rhodium catalyst | Methylene azetidines | nih.gov |
Ring Expansion Reactions from Precursor Heterocycles (e.g., Aziridines)
Ring expansion reactions of smaller heterocycles, particularly aziridines, offer a valuable strategy for synthesizing azetidines. A notable example is the one-carbon ring expansion of aziridines to azetidines. This transformation can be achieved through a mdpi.comnih.gov-Stevens rearrangement, which has been accomplished with high enantioselectivity using engineered "carbene transferase" enzymes. nih.govacs.org Another approach involves the reaction of N-alkylidene-(2,3-dibromo-2-methylpropyl)amines, which form aziridine (B145994) intermediates that subsequently undergo ring expansion to 3-methoxy-3-methylazetidines when treated with sodium borohydride (B1222165) in methanol. researchgate.net Acid-mediated ring expansion of 2,2-disubstituted azetidine carbamates has also been reported to yield larger 1,3-oxazinan-2-ones. acs.org
Metal-Catalyzed Processes for Azetidine Synthesis
Transition metal catalysis plays a significant role in modern azetidine synthesis. Palladium-catalyzed intramolecular C(sp³)–H amination has been developed for the synthesis of functionalized azetidines. rsc.org This method involves the reductive elimination at an alkyl–Pd(IV) intermediate. rsc.org Iron-catalyzed thiol alkylation of N-Cbz-azetidin-3-ols provides a direct route to 3-aryl-3-sulfanyl azetidines. acs.org Furthermore, gold-catalyzed intermolecular oxidation of alkynes has been utilized to synthesize azetidin-3-ones, which are versatile intermediates for further functionalization. nih.gov Nickel-catalyzed cross-coupling of enantiomerically pure N-tosyl-aziridines with organozinc reagents followed by intramolecular cyclization is another effective strategy. rsc.org
| Metal Catalyst | Reaction Type | Substrates | Product | Reference |
| Palladium | Intramolecular C(sp³)–H amination | Amino-alkyl precursors | Functionalized azetidines | rsc.org |
| Iron | Thiol alkylation | N-Cbz-azetidin-3-ols and thiols | 3-Aryl-3-sulfanyl azetidines | acs.org |
| Gold | Intermolecular oxidation of alkynes | N-propargylsulfonamides | Azetidin-3-ones | nih.gov |
| Nickel | Cross-coupling and cyclization | N-tosyl-aziridines and organozinc reagents | 2-Alkyl azetidines | rsc.org |
Implementation and Manipulation of the Methoxymethoxy (MOM) Protecting Group in Azetidine Synthesis
The methoxymethoxy (MOM) group is a widely used protecting group for alcohols and other functional groups in organic synthesis. In the context of this compound synthesis, the MOM group is crucial for protecting the hydroxyl functionality of 3-hydroxyazetidine during subsequent synthetic transformations.
The introduction of the MOM group onto the 3-hydroxyazetidine is typically achieved by reacting it with methoxymethyl chloride (MOM-Cl) in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA). The nitrogen of the azetidine ring must also be protected, often with a group like a benzyl (B1604629) (Bn) or a carbamate (B1207046) (e.g., Boc or Cbz), to prevent undesired side reactions.
The stability of the MOM group allows for a wide range of chemical manipulations on other parts of the molecule. It is generally stable to basic and nucleophilic conditions but can be readily cleaved under acidic conditions, such as with hydrochloric acid or trifluoroacetic acid, to regenerate the free hydroxyl group. This orthogonality makes the MOM group a valuable tool in the multistep synthesis of complex azetidine derivatives.
The use of the MOM group has been well-documented in the synthesis of various heterocyclic compounds, including pyrimidine (B1678525) derivatives, where its introduction and removal are key steps in the synthetic sequence. researchgate.net
Stereoselective and Enantioselective Synthesis of 3-Substituted Azetidines
The synthesis of enantiomerically pure 3-substituted azetidines, including precursors to this compound, is a significant challenge that has been addressed through various innovative strategies. These methods aim to control the spatial arrangement of substituents on the azetidine ring, which is crucial for their biological activity.
One prominent approach involves the gold-catalyzed intramolecular cyclization of chiral N-propargylsulfonamides. This method provides a direct route to chiral azetidin-3-ones with high enantiomeric excess (typically >98% e.e.). wikipedia.orgnih.gov The resulting azetidin-3-one (B1332698) can then be stereoselectively reduced to the corresponding 3-hydroxyazetidine, which is the direct precursor for the introduction of the methoxymethyl (MOM) ether. The use of a chiral sulfinamide auxiliary is key to inducing the desired stereochemistry. wikipedia.orgnih.gov
Another powerful technique is the [3+1] ring expansion of methylene aziridines with rhodium-bound carbenes. This method allows for the synthesis of highly substituted methylene azetidines with excellent regio- and stereoselectivity. nih.gov The chirality from the starting aziridine is efficiently transferred to the azetidine product. Subsequent functional group manipulation of the exocyclic methylene group can provide access to a variety of 3-substituted azetidines.
Asymmetric hydrogenation of prochiral azetine precursors represents a further key strategy. uni-muenchen.de For instance, metal-catalyzed asymmetric hydrogenation of 2-azetidinylcarboxylic acid precursors can furnish functionalized azetidines with high diastereo- and enantioselectivity. uni-muenchen.de This approach is particularly valuable for creating azetidine-based amino acids.
The table below summarizes some of the stereoselective methods applicable to the synthesis of chiral 3-substituted azetidine precursors.
| Method | Key Features | Typical Stereoselectivity | Reference |
| Gold-Catalyzed Oxidative Cyclization | Utilizes chiral N-propargylsulfonamides. | >98% e.e. | wikipedia.orgnih.gov |
| [3+1] Ring Expansion | Employs rhodium carbenes and methylene aziridines. | Excellent regio- and stereoselectivity. | nih.gov |
| Asymmetric Hydrogenation | Reduction of prochiral azetine precursors. | High diastereo- and enantioselectivity. | uni-muenchen.de |
Functional Group Compatibility and Chemo-selectivity in the Synthesis of this compound
The synthesis of complex molecules like this compound requires careful consideration of functional group compatibility and chemoselectivity. The methoxymethyl (MOM) ether, while serving as a robust protecting group for the hydroxyl function, also influences the reactivity of the molecule and must be stable to the conditions employed during the azetidine ring formation and subsequent modifications.
The MOM group is known for its stability across a wide pH range (pH 4-12) and its inertness towards many oxidizing and reducing agents, as well as nucleophiles and electrophiles. adichemistry.com This stability makes it an attractive choice for multistep syntheses. It is typically introduced by reacting the alcohol with chloromethyl methyl ether (MOMCl) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). wikipedia.org
However, the MOM group is sensitive to acidic conditions, which are often used for its removal. adichemistry.com This sensitivity necessitates that any synthetic steps prior to deprotection avoid strong acids. For instance, in the context of azetidine synthesis, methods relying on strongly acidic cyclization conditions would not be compatible with a pre-installed MOM group.
Modern synthetic methods for azetidine formation often exhibit excellent functional group tolerance. For example, palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination has been shown to be compatible with a wide range of functional groups. rsc.org Similarly, a Ti(IV)-mediated Kulinkovich-type coupling to synthesize spirocyclic NH-azetidines also demonstrates broad substrate scope. rsc.org
The table below outlines the compatibility of the MOM protecting group with various reaction conditions relevant to azetidine synthesis.
| Reaction Type | Reagent/Condition | Compatibility with MOM Group | Reference |
| Protection | MOMCl, DIPEA | N/A (Formation) | wikipedia.org |
| Deprotection | Acidic conditions (e.g., HCl in MeOH) | Cleaved | adichemistry.com |
| C-H Amination | Pd(II) catalysis | Generally tolerant | rsc.org |
| Kulinkovich-type Coupling | Ti(IV) reagents | Generally tolerant | rsc.org |
| Oxidation/Reduction | Various reagents | Generally stable | adichemistry.com |
Chemical Reactivity and Mechanistic Investigations of 3 Methoxymethoxy Azetidine Transformations
Ring-Opening Reactions of the Azetidine (B1206935) Core: Pathways and Selectivity
The reactivity of the azetidine ring is largely dictated by its strain. While stable under many conditions, the ring can be opened upon activation of the nitrogen atom, which significantly weakens the C-N bonds. nih.gov This activation is a prerequisite for most ring-cleavage reactions.
Nucleophilic Ring-Opening Mechanisms
The direct nucleophilic attack on an unactivated azetidine ring is generally unfavorable due to the poor leaving group nature of the resident amine. Activation is typically achieved by converting the nitrogen into a better leaving group. This is accomplished by transforming the neutral, secondary amine into a quaternary azetidinium salt or an electron-deficient amide or sulfonamide.
Upon N-quaternization with reagents like alkyl halides, the azetidinium ion becomes highly susceptible to SN2 attack by nucleophiles. nih.gov The regioselectivity of the attack is governed by the substitution pattern on the ring. For a symmetrically substituted azetidinium ion derived from 3-(methoxymethoxy)azetidine, attack can occur at either C-2 or C-4, leading to the formation of a γ-aminopropane derivative. The choice of nucleophile and reaction conditions can influence the outcome, with stronger, bulkier nucleophiles often favoring the less sterically hindered carbon.
Electrophilic Activation and Ring Cleavage
Electrophilic activation of the azetidine nitrogen, most commonly through N-acylation or N-sulfonylation, also facilitates ring-opening. The resulting N-acyl or N-sulfonyl azetidines exhibit increased ring strain and possess an activated nitrogen atom. rsc.org A notable example of this pathway is the addition of organometallic reagents (organolithiums or Grignard reagents) to N-acyl azetidines. The reaction proceeds through a stable tetrahedral intermediate, formed due to the pyramidalization of the amide nitrogen and the inherent ring strain. This intermediate can then collapse, leading to the cleavage of a C-N bond and the formation of a ketone. rsc.org This transformation represents a formal ring-opening acylation, converting the cyclic amine into a functionalized acyclic ketone.
| Activating Agent | Nucleophile/Reagent | Product Type | Mechanism Reference |
| Alkyl Halide (e.g., CH₃I) | Halide (e.g., I⁻) | γ-Haloaminopropane | nih.gov |
| Acyl Chloride (e.g., PhCOCl) | Organometallic (e.g., R-MgBr) | Azetidinyl Ketone | rsc.org |
Directed Functionalization of the C-3 Position of the Azetidine Ring
Direct functionalization at the C-3 position of this compound requires the conversion of the methoxymethoxy (-OMOM) group into a reactive handle. The C-O bond is robust, so a common strategy involves a two-step sequence: deprotection to the corresponding 3-hydroxyazetidine, followed by activation of the hydroxyl group to create a suitable leaving group for nucleophilic substitution or cross-coupling.
The hydroxyl group of N-protected 3-hydroxyazetidine can be converted into a triflate or halide. These derivatives then serve as electrophilic partners in cross-coupling reactions. Iron- and palladium-catalyzed cross-coupling reactions of 3-iodoazetidines with a variety of Grignard reagents and aryl boronic acids have been developed, enabling the formation of C-C bonds at the C-3 position. acs.orgrsc.orgnih.govresearchgate.net These methods provide access to a wide range of 3-alkyl, 3-vinyl, and 3-aryl azetidines.
Interestingly, palladium-catalyzed coupling of 3-iodoazetidines with aryl boronic acids can sometimes lead to the formation of 2-aryl azetidines through a migration/coupling pathway, highlighting the complex reactivity of these strained systems. acs.orgnih.gov
| C-3 Precursor | Coupling Partner | Catalyst/Conditions | Product |
| N-Boc-3-iodoazetidine | Aryl Grignard (ArMgBr) | Fe(acac)₃, NMP, THF | N-Boc-3-arylazetidine |
| N-Boc-3-iodoazetidine | Arylboronic acid (ArB(OH)₂) | Pd₂(dba)₃, SPhos, K₃PO₄ | N-Boc-3-arylazetidine |
| N-Boc-3-iodoazetidine | Alkenyl Grignard | Fe(acac)₃, NMP, THF | N-Boc-3-alkenylazetidine |
Selective Deprotection and Further Functionalization of the Methoxymethoxy Group
The methoxymethoxy (MOM) group is a well-established protecting group for alcohols and is typically removed under acidic conditions to yield the free alcohol, 3-hydroxyazetidine. chemicalbook.comgoogle.comgoogle.comgoogle.com This deprotection unmasks a versatile hydroxyl functional group that can be further elaborated.
Once generated, N-protected 3-hydroxyazetidine can undergo a variety of functionalization reactions at the C-3 oxygen.
O-Alkylation: The hydroxyl group can be alkylated to form ethers. For instance, treatment of N-Boc-3-hydroxyazetidine with a base such as potassium tert-butoxide, followed by the addition of an alkyl or benzyl (B1604629) halide, yields the corresponding 3-alkoxy- or 3-benzyloxy-azetidine. scintica.comnih.gov
Mitsunobu Reaction: The Mitsunobu reaction provides a powerful method for inverting the stereochemistry of the alcohol (if chiral) and introducing a range of nucleophiles. wikipedia.orgnih.gov Using triphenylphosphine (B44618) (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), the hydroxyl group can be converted into esters, ethers, or even linked to nitrogen nucleophiles like phthalimide. wikipedia.orgorganic-chemistry.org This reaction is particularly useful for introducing functionality with high stereocontrol. nih.govorgsyn.org
| Starting Material | Reagents | Reaction Type | Product |
| N-Boc-3-hydroxyazetidine | 1. KOtBu; 2. R-Br | O-Alkylation | N-Boc-3-(alkoxy)azetidine |
| N-Boc-3-hydroxyazetidine | R-COOH, PPh₃, DEAD | Mitsunobu Esterification | N-Boc-3-(acyloxy)azetidine |
| N-Boc-3-hydroxyazetidine | Phthalimide, PPh₃, DIAD | Mitsunobu Amination | N-Boc-3-phthalimidoazetidine |
Derivatization Strategies of the Azetidine Nitrogen Atom
The secondary amine of the this compound ring is a nucleophilic and basic center, making it the most common site for derivatization. Standard transformations include N-alkylation, N-acylation, and N-sulfonylation.
N-Acylation and N-Sulfonylation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides in the presence of a non-nucleophilic base readily affords the corresponding N-acyl and N-sulfonyl derivatives. These reactions are typically high-yielding and serve not only to introduce functionality but also to activate the ring towards certain transformations, as discussed in section 3.1.2.
N-Alkylation: Direct alkylation with alkyl halides can be achieved, though it must be controlled carefully to prevent over-alkylation and subsequent quaternization, which can lead to ring-opening. phasetransfercatalysis.com Phase-transfer catalysis (PTC) has been employed for the N-alkylation of azetidines, offering a method that can sometimes avoid harsh conditions. phasetransfercatalysis.com
Reductive Amination: A more controlled and widely used method for N-alkylation is reductive amination. nih.gov This two-step, one-pot process involves the initial formation of an iminium ion by reacting the azetidine with an aldehyde or ketone, followed by in-situ reduction with a mild reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.com This method is highly versatile for preparing a diverse range of N-substituted azetidines.
| Reaction Type | Electrophile/Reagents | Base/Conditions | Product |
| N-Acylation | Acetyl Chloride | Triethylamine, DCM | N-Acetyl-3-(methoxymethoxy)azetidine |
| N-Sulfonylation | Tosyl Chloride | Pyridine | N-Tosyl-3-(methoxymethoxy)azetidine |
| N-Alkylation | Benzyl Bromide | K₂CO₃, PTC (TBAB) | N-Benzyl-3-(methoxymethoxy)azetidine |
| Reductive Amination | Acetone, NaBH(OAc)₃ | Acetic Acid (cat.) | N-Isopropyl-3-(methoxymethoxy)azetidine |
Catalytic Transformations Involving the this compound Scaffold
The this compound scaffold can participate in a variety of modern catalytic transformations, either as a substrate or as a directing group. The ability of the azetidine ring to withstand various catalytic conditions while enabling specific bond formations makes it a valuable component in complex molecule synthesis.
As a substrate, C-3 functionalized azetidines are competent partners in transition-metal-catalyzed cross-coupling reactions. As previously noted, 3-iodoazetidines can be coupled with organometallic reagents using palladium or iron catalysts to form new C-C bonds. rsc.orgresearchgate.net Furthermore, N-pentafluorosulfuryl (N-SF₅) substituted 3-iodoazetidines have been shown to undergo palladium-catalyzed Sonogashira and Miyaura borylation reactions, demonstrating the scaffold's compatibility with late-stage functionalization under catalytic conditions. acs.org These reactions highlight the utility of the azetidine core in building molecular complexity through established and robust catalytic methods.
Applications of 3 Methoxymethoxy Azetidine As a Versatile Synthetic Building Block
Role in the Synthesis of Complex Heterocyclic Frameworks
The primary documented application of 3-(methoxymethoxy)azetidine is as a key intermediate in the construction of complex, multi-ring heterocyclic systems. Its value lies in providing a pre-functionalized, four-membered azetidine (B1206935) core that can be incorporated into larger molecular scaffolds.
Patents reveal that a chiral derivative, specifically (2S,3S)-3-(methoxymethoxy)azetidine-2-carboxylic acid, is utilized in the synthesis of potent inhibitors of the histone acetyltransferases EP300/CREBBP, which are targets in oncology. google.comgoogle.com In this context, the azetidine derivative is coupled with a pyrazolopyridine core to form a complex amide. The synthesis involves the formation of an amide bond between the carboxylic acid of the azetidine fragment and an amino group on the pyrazolopyridine scaffold. This demonstrates the role of this compound derivatives as integral components in creating novel, biologically active heterocyclic compounds.
Table 1: Example of a Complex Heterocycle Synthesized Using a this compound Derivative
| Starting Material Fragment | Core Scaffold | Final Complex Molecule |
| (2S,3S)-3-(Methoxymethoxy)azetidine-2-carboxylic acid | Aminopyrazolopyridine | tert-butyl 5-[[(2S,3S)-3-(methoxymethoxy)azetidine-2-carbonyl]amino]pyrazolo[4,3-b]pyridine-1-carboxylate |
Contribution to Multistep Organic Synthesis Strategies
The use of this compound in the synthesis of EP300/CREBBP inhibitors exemplifies its contribution to multistep organic synthesis. google.comgoogle.com The MOM-protected hydroxyl group at the 3-position ensures that this functionality does not interfere with subsequent reactions, such as the crucial amide bond formation.
Preparation or procurement of the chiral this compound-2-carboxylic acid building block.
Synthesis of the complex heterocyclic core (e.g., a substituted pyrazolopyridine).
Peptide-like coupling of the azetidine fragment to the core scaffold.
Further synthetic modifications or final deprotection steps if required.
This strategy highlights the utility of the MOM group as an effective protecting group for the hydroxyl function, a common tactic in multistep synthesis to enhance selectivity and yield.
Utilization in Scaffold Diversification and Library Generation
There is no specific information in the reviewed literature detailing the use of this compound for the primary purpose of broad scaffold diversification or the generation of large chemical libraries. Its documented use is confined to the targeted synthesis of specific, highly complex molecules.
Potential as a Chiral Auxiliary or Template in Asymmetric Transformations
While chiral versions of this compound derivatives are used in synthesis, there is no evidence in the available literature to suggest that the this compound moiety itself is used as a chiral auxiliary to control stereochemistry in other reactions. In the known examples, the chirality is pre-existing in the building block rather than the building block being used to induce chirality.
Advanced Spectroscopic and Analytical Methodologies for the Characterization of 3 Methoxymethoxy Azetidine
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For 3-(methoxymethoxy)azetidine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is employed for a complete spectral assignment.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The methoxy (B1213986) group protons (-OCH₃) would appear as a sharp singlet, typically in the range of δ 3.2-3.4 ppm. The two protons of the methylene (B1212753) bridge in the methoxymethyl (MOM) group (-O-CH₂-O-) are expected to resonate as a singlet around δ 4.5-4.7 ppm. The protons on the azetidine (B1206935) ring would present as a more complex pattern. The methine proton at the C3 position (CH-O) is anticipated to be a multiplet, shifted downfield due to the deshielding effect of the adjacent oxygen atom. The methylene protons at the C2 and C4 positions of the azetidine ring would likely appear as multiplets, resulting from geminal and vicinal coupling. The N-H proton of the secondary amine would appear as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number and type of carbon atoms. For this compound, five distinct carbon signals are expected. The methoxy carbon (-OCH₃) would appear at approximately δ 55-58 ppm. The methylene carbon of the MOM group (-O-CH₂-O-) is expected around δ 90-95 ppm. The C3 carbon of the azetidine ring, bonded to the oxygen, would be significantly deshielded, with a predicted chemical shift in the range of δ 65-75 ppm. The C2 and C4 carbons of the azetidine ring are expected to be in the more upfield region of the spectrum, typically between δ 45-55 ppm.
Predicted NMR Data for this compound:
| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| Methoxy (-OCH₃) | 3.3 (s, 3H) | 56.0 |
| MOM Methylene (-O-CH₂-O-) | 4.6 (s, 2H) | 94.0 |
| Azetidine C3-H | 4.2 (m, 1H) | 70.0 |
| Azetidine C2/C4-H | 3.5-3.8 (m, 4H) | 50.0 |
| Azetidine N-H | Variable (br s, 1H) | - |
Note: The data in this table is predicted and may vary from experimental values.
High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₅H₁₁NO₂), the calculated exact mass is 117.07898 u. HRMS analysis, typically using electrospray ionization (ESI), would be expected to show a protonated molecule [M+H]⁺ with a measured mass-to-charge ratio (m/z) extremely close to 118.08627. The high resolution of the instrument allows for the differentiation between compounds with the same nominal mass but different elemental compositions, thus providing strong evidence for the correct molecular formula.
Expected HRMS Data for this compound:
| Ion | Calculated m/z |
| [M+H]⁺ | 118.08627 |
| [M+Na]⁺ | 140.06821 |
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its structural features. A broad absorption band in the region of 3300-3500 cm⁻¹ would be indicative of the N-H stretching vibration of the secondary amine. The C-H stretching vibrations of the aliphatic and methoxy groups would appear in the 2800-3000 cm⁻¹ region. A series of strong C-O stretching bands would be expected between 1000 and 1200 cm⁻¹, characteristic of the ether linkages in the methoxymethyl group. The C-N stretching vibration of the azetidine ring may also be observed in the fingerprint region.
Characteristic Predicted FT-IR Absorption Bands for this compound:
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |
| N-H | 3300-3500 | Stretching |
| C-H (aliphatic) | 2850-2960 | Stretching |
| C-O (ether) | 1050-1150 | Stretching |
| C-N | 1100-1250 | Stretching |
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are essential for the separation, purification, and purity assessment of synthesized compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds. For the purity assessment of this compound, a reversed-phase HPLC method would be suitable. A C18 column with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol, often with a modifier such as trifluoroacetic acid (TFA) or formic acid to improve peak shape, would be a typical starting point. Detection is commonly achieved using a UV detector, although for a compound with a weak chromophore like this, an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS) could be more effective. The retention time of the main peak would be characteristic of the compound, and the area percentage of this peak would provide a measure of its purity.
Gas Chromatography (GC): Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds. Given the relatively low molecular weight and expected volatility of this compound, GC could be an effective method for purity analysis. A capillary column with a polar stationary phase would be appropriate for separating the compound from potential impurities. Flame ionization detection (FID) would provide a sensitive response for this organic molecule. The retention time and peak area would be used for identification and quantification of purity, respectively.
Computational and Theoretical Studies on 3 Methoxymethoxy Azetidine and Azetidine Systems
Molecular Conformation and Geometry Optimization Studies
The four-membered azetidine (B1206935) ring is not planar. To alleviate torsional strain, it adopts a puckered conformation. Gas-phase electron diffraction studies have determined that the parent azetidine ring possesses a distinct dihedral angle of approximately 37°. rsc.org The introduction of a substituent at the 3-position, such as the methoxymethoxy group in 3-(methoxymethoxy)azetidine, is expected to influence the precise geometry of this puckering.
Below is a representative table of optimized geometric parameters for a generic 3-substituted azetidine, illustrating typical bond lengths and angles that would be determined through computational geometry optimization.
| Parameter | Typical Value | Description |
|---|---|---|
| C-N Bond Length | ~1.47 Å | The length of the carbon-nitrogen single bonds within the azetidine ring. |
| C-C Bond Length | ~1.55 Å | The length of the carbon-carbon single bonds within the azetidine ring. |
| C-N-C Bond Angle | ~88° | The bond angle around the nitrogen atom within the ring. |
| N-C-C Bond Angle | ~86° | The bond angles involving the nitrogen and two carbon atoms. |
| C-C-C Bond Angle | ~85° | The bond angle formed by the three carbon atoms in the ring. |
| Ring Puckering Angle | 30-40° | The dihedral angle that defines the non-planar conformation of the ring. |
Electronic Structure and Reactivity Predictions via Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic distribution within a molecule and predicting its chemical reactivity. Key to this is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
For azetidine systems, the HOMO is typically localized on the nitrogen atom, corresponding to its lone pair of electrons. This makes the nitrogen atom the primary site for electrophilic attack and dictates the basic and nucleophilic character of the molecule. The LUMO, conversely, is generally distributed across the C-N bonds.
In this compound, the presence of the oxygen atoms in the methoxymethoxy group may have a modest inductive electron-withdrawing effect, which could slightly lower the energy of the HOMO compared to an unsubstituted azetidine, thereby modulating its basicity. Reactivity predictions based on these calculations can guide the synthesis of new derivatives. For instance, the nucleophilicity of the azetidine nitrogen is crucial for reactions such as alkylation or acylation. nih.gov Computational models can predict the outcomes of such reactions by analyzing the energies of possible transition states. researchgate.net
The following table provides illustrative values for frontier orbital energies in a generic substituted azetidine, as would be obtained from quantum chemical calculations.
| Property | Typical Value (eV) | Significance |
|---|---|---|
| HOMO Energy | -6.0 to -7.0 | Higher values indicate stronger electron-donating ability and greater nucleophilicity. |
| LUMO Energy | +1.0 to +2.0 | Lower values suggest a greater propensity to accept electrons, indicating electrophilic character at associated atoms. |
| HOMO-LUMO Gap | 7.0 to 9.0 | A larger gap generally implies higher kinetic stability and lower chemical reactivity. |
| Dipole Moment | 1.5 to 2.5 D | Indicates the overall polarity of the molecule, influencing solubility and intermolecular interactions. |
Mechanistic Insights into Reactions Involving Azetidine Ring Systems
The reactivity of azetidines is largely governed by the inherent strain of the four-membered ring. rsc.org This strain facilitates reactions that lead to ring-opening, as this relieves the energetic penalty of the constrained bond angles. Theoretical studies are instrumental in elucidating the step-by-step mechanisms of these transformations.
Nucleophilic ring-opening is a characteristic reaction of azetidines, particularly when the nitrogen or a carbon atom is activated. magtech.com.cn For this compound, the nitrogen can be activated by protonation or by forming a quaternary ammonium (B1175870) salt, making the ring susceptible to attack by nucleophiles. magtech.com.cnacs.org Computational modeling can map the potential energy surface of such a reaction, identifying the transition state structure and calculating the activation energy barrier. This provides a detailed understanding of the reaction's feasibility and regioselectivity—predicting which of the C-N bonds is more likely to break. frontiersin.org
For a 3-substituted azetidine, nucleophilic attack typically occurs at one of the unsubstituted carbon atoms (C2 or C4). The methoxymethoxy group at C3 is not expected to be a leaving group itself but will influence the electronic environment and steric accessibility of the ring carbons, thereby affecting the reaction pathway and rate. magtech.com.cn
Analysis of Ring Strain Energy and its Impact on Chemical Reactivity
Ring strain energy (RSE) is a quantitative measure of the instability of a cyclic molecule due to its constrained geometry, compared to a flexible, strain-free acyclic analogue. The RSE of azetidine is approximately 25.4 kcal/mol. rsc.org This value is intermediate between the highly strained aziridine (B145994) (~27.7 kcal/mol) and the relatively strain-free pyrrolidine (B122466) (~5.4 kcal/mol). rsc.org
This substantial ring strain is the primary driving force for the characteristic reactivity of azetidines. rsc.orgrsc.org Reactions that involve the cleavage of a C-N or C-C bond within the ring are energetically favorable because they release this stored strain energy. Computational methods are used to calculate RSE through various theoretical constructs, such as isodesmic reactions, where the number and type of bonds are conserved on both sides of a hypothetical reaction equation. rsc.org
The presence of the methoxymethoxy substituent at the 3-position is not expected to dramatically alter the fundamental RSE of the azetidine core, but it can influence the activation barriers for ring-opening reactions. The RSE makes this compound a valuable synthetic intermediate, poised for transformations that leverage this built-in reactivity to construct more complex molecular architectures.
The table below compares the ring strain energies of common small nitrogen-containing heterocycles.
| Heterocycle | Ring Size | Approximate RSE (kcal/mol) |
|---|---|---|
| Aziridine | 3 | 27.7 |
| Azetidine | 4 | 25.4 |
| Pyrrolidine | 5 | 5.4 |
| Piperidine | 6 | ~0 |
Future Directions and Emerging Research Avenues for 3 Methoxymethoxy Azetidine Chemistry
Exploration of Sustainable and Green Synthesis Routes
The future of chemical synthesis is intrinsically linked to the development of sustainable and environmentally benign methodologies. For azetidines, this involves moving beyond traditional methods that may rely on hazardous reagents or produce significant waste.
Key emerging green strategies include:
Photochemical Reactions: The use of visible light to mediate reactions like the aza Paternò-Büchi reaction represents a significant advance. chemrxiv.org For instance, an intermolecular [2+2] photocycloaddition of 2-isoxazoline-3-carboxylates with alkenes has been reported, utilizing an Iridium(III) photocatalyst to construct the azetidine (B1206935) ring under mild conditions. rsc.org This approach avoids harsh reagents and high temperatures, aligning with green chemistry principles.
Microwave-Assisted Synthesis: Microwave irradiation offers a powerful tool for accelerating reaction rates and improving yields, often in the absence of conventional solvents. A one-pot synthesis of 1-arenesulfonylazetidines from aziridines using dimethylsulfoxonium methylide generated under microwave irradiation on an alumina (B75360) solid support exemplifies this efficient and green approach. organic-chemistry.org
Use of Sustainable Reagents: Research is underway to replace toxic and unsustainable reagents. One study demonstrated the use of alcohols and ethers as sustainable methine sources for the synthesis of various heterocycles using a simple combination of TsOH·H₂O/O₂, which is a metal- and peroxide-free system. rsc.org Applying such principles to azetidine synthesis could significantly reduce environmental impact.
Catalyst-Free and Solvent-Free Conditions: The development of reactions that proceed efficiently without a catalyst or solvent is a primary goal of green chemistry. While challenging, progress is being made in designing reactions that can occur under these highly sustainable conditions.
Development of Novel Catalytic Systems for Enhanced Selectivity
Achieving high levels of chemo-, regio-, and stereoselectivity is crucial for synthesizing complex molecules for applications in medicine and materials science. The development of novel catalytic systems is at the forefront of this effort for azetidine chemistry.
Recent breakthroughs in catalysis for azetidine synthesis include:
| Catalytic System | Reaction Type | Key Advantages | Research Finding |
| Palladium(II) Catalysis | Intramolecular γ-C(sp³)–H Amination | Enables functionalization of unactivated C-H bonds with low catalyst loading and predictable selectivity. organic-chemistry.org | A Pd(II)-catalyzed intramolecular amination using a picolinamide (B142947) directing group allows for the synthesis of various functionalized azetidines. rsc.orgorganic-chemistry.org |
| Nickel Catalysis | Suzuki Csp²-Csp³ Cross-Coupling | Utilizes a polar-radical relay strategy to couple commercially available boronic acids with azetidine precursors, showing excellent functional group tolerance. nih.gov | A synergistic system, potentially derived from a single NiBr₂ source, facilitates the ring-opening of 1-azabicyclo[1.1.0]butane and subsequent cross-coupling. nih.gov |
| Gold Catalysis | Intermolecular Oxidation of Alkynes | Provides a flexible and stereoselective route to chiral azetidin-3-ones, bypassing the need for potentially explosive diazo intermediates. nih.gov | Reactive α-oxo gold carbenes are generated from terminal alkynes and undergo intramolecular N-H insertion to form the azetidine ring with high enantiomeric excess. nih.gov |
| Titanium(IV) Catalysis | Kulinkovich-type Coupling | Enables the one-step synthesis of structurally diverse spirocyclic NH-azetidines from oxime ethers and Grignard reagents. nih.gov | The reaction proceeds via a proposed titanacyclopropane intermediate, which acts as a 1,2-dianion equivalent to form the four-membered ring. nih.gov |
| Iridium(III) Photocatalysis | [2+2] Photocycloaddition | Activates substrates via triplet energy transfer under visible light, allowing for the synthesis of azetidines from unactivated alkenes. rsc.org | The fac-[Ir(dFppy)₃] catalyst was shown to be effective for the intermolecular cycloaddition of 2-isoxazoline-3-carboxylates with various alkenes. rsc.org |
These advanced catalytic methods not only provide access to previously difficult-to-synthesize azetidine structures but also offer enhanced control over their three-dimensional arrangement, which is critical for their function in biological systems and materials. figshare.com
Expanded Applications in Advanced Materials and Polymer Chemistry
While the utility of azetidines in medicinal chemistry is well-established, their application in materials science is a rapidly growing field. The rigid, strained four-membered ring can impart unique physical and chemical properties to larger molecules and polymers.
Emerging applications include:
Energetic Materials: Recent research has demonstrated that densely functionalized azetidines can serve as novel energetic materials. chemrxiv.org A series of nitroazetidine compounds, synthesized via a scalable photochemical route, exhibited properties that make them potential candidates for melt-castable explosives and liquid propellant plasticizers. These materials showed higher densities, better oxygen balances, and improved detonation properties compared to some current standards. chemrxiv.org
Polymer Chemistry: The application of azetidines in polymer synthesis is recognized as a significant recent development. rsc.org The strained ring can be opened under specific conditions, making azetidines useful as monomers or building blocks for creating polymers with novel architectures and properties. The specific properties of 3-(methoxymethoxy)azetidine could be leveraged to create polymers with tailored polarity, hydrogen-bonding capabilities, and thermal stability.
OLED Materials: The incorporation of specific chemical structures can be used to develop Organic Light Emitting Diode (OLED) materials, a field where this compound shows potential. bldpharm.com
The ability to tune the stereochemistry and functional groups of the azetidine ring allows for fine-tuning the properties of the resulting materials, opening up possibilities for creating advanced polymers, energetic materials, and other functional materials. chemrxiv.org
Integration with Automated Synthesis and High-Throughput Experimentation
The discovery and optimization of new chemical entities and reactions is a time-consuming and resource-intensive process. trajanscimed.comyoutube.com High-Throughput Experimentation (HTE) and automated synthesis are transformative approaches that significantly accelerate this process by allowing for the parallel execution of a large number of experiments on a small scale. youtube.comnih.gov
In the context of azetidine chemistry, HTE is being used to:
Accelerate Reaction Optimization: By using multi-well plates, researchers can rapidly screen hundreds of combinations of catalysts, solvents, temperatures, and other reaction parameters to find the optimal conditions for a desired transformation. youtube.com This is far more efficient than the traditional one-at-a-time iterative approach. trajanscimed.com
Synthesize Compound Libraries: Automated synthesis platforms are crucial for generating large libraries of diverse molecules. For example, the synthesis of a 1976-membered library of spirocyclic azetidines has been described, allowing for the broad exploration of this chemical space for potential drug candidates. nih.gov Such libraries are essential for identifying structure-activity relationships and discovering new lead compounds. acs.org
Enable Data-Driven Discovery: HTE generates vast amounts of data that can be analyzed to identify trends and provide deeper insights into reaction mechanisms. youtube.com This data-rich approach, combined with machine learning, is poised to revolutionize how new reactions and functional molecules are discovered.
The implementation of HTE in major pharmaceutical companies has demonstrated its power to increase lab efficiency and shorten the timeline for drug discovery. trajanscimed.com As these technologies become more accessible, their integration into the study of this compound and its derivatives will undoubtedly lead to rapid advancements in the field.
Q & A
Basic: What are the standard synthetic protocols for 3-(methoxymethoxy)azetidine, and how do reaction conditions influence yield and purity?
Azetidine derivatives like this compound are typically synthesized via intramolecular aminolysis of epoxides or nucleophilic substitution reactions . For example, intramolecular cyclization of epoxides using lanthanum triflate [La(OTf)₃] as a catalyst achieves high regioselectivity . Alternatively, nucleophilic substitution between methoxymethoxy-containing precursors and azetidine intermediates can proceed under basic conditions (e.g., NaOH or triethylamine) . Key factors affecting yield include:
- Catalyst selection : La(OTf)₃ enhances reaction efficiency in cyclization .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution rates .
- Purification : Column chromatography or recrystallization ensures high purity, critical for downstream applications .
Basic: Which spectroscopic and chromatographic techniques are most effective in characterizing this compound, and how are data interpreted?
Structural validation relies on:
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions on the azetidine ring. For example, methoxymethoxy protons appear as distinct singlets at ~3.3–3.5 ppm .
- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ for C₅H₁₁NO₂ at m/z 118.0863) .
- HPLC : Reverse-phase HPLC with UV detection assesses purity (>98% required for biological assays) .
Advanced: How do electronic and steric effects of substituents on the azetidine ring influence its reactivity in nucleophilic substitution reactions?
The methoxymethoxy group introduces steric hindrance and electron-donating effects:
- Steric effects : Bulky substituents reduce reaction rates in SN2 mechanisms by impeding nucleophile access to the azetidine nitrogen .
- Electronic effects : Methoxy groups increase electron density on the ring, stabilizing intermediates in ring-opening reactions .
Comparative studies show that para-substituted derivatives exhibit faster reaction kinetics than ortho-substituted analogs due to reduced steric clash .
Advanced: What strategies are recommended for resolving contradictions in biological activity data among structurally similar azetidine derivatives?
Contradictions often arise from substituent positioning or assay variability . Methodological approaches include:
- Comparative structural analysis : Use X-ray crystallography or computational docking to correlate substituent orientation (e.g., meta vs. para) with target binding .
- Dose-response profiling : Re-evaluate IC₅₀ values across multiple assays (e.g., kinase inhibition vs. cytotoxicity) to distinguish specific vs. off-target effects .
For example, 3-(4-methoxyphenoxy)azetidine showed 85% anticancer activity, while its 3-methoxy analog had reduced efficacy (78%), highlighting positional sensitivity .
Advanced: How can reaction conditions be optimized to enhance the scalability of this compound synthesis?
Scalable synthesis requires:
- Continuous flow reactors : Improve heat/mass transfer and reduce side reactions compared to batch processes .
- Catalyst recycling : Immobilized La(OTf)₃ on silica supports reduces catalyst loading by 40% .
- In-line analytics : Real-time HPLC monitoring ensures consistent purity during scale-up .
Advanced: What role does the methoxymethoxy group play in the stability and solubility of azetidine derivatives under physiological conditions?
The methoxymethoxy group enhances:
- Solubility : Polar ether linkages improve aqueous solubility (logP ~0.5), critical for in vitro assays .
- Metabolic stability : Methoxy groups resist oxidative degradation compared to hydroxyl analogs, increasing plasma half-life .
However, steric shielding of the azetidine nitrogen can reduce enzymatic interactions, necessitating structural tweaks for target engagement .
Notes on Data Sources:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
